molecular formula C10H7ClFNO B3370042 4-(Chloromethyl)-2-(3-fluorophenyl)-1,3-oxazole CAS No. 303224-30-8

4-(Chloromethyl)-2-(3-fluorophenyl)-1,3-oxazole

Cat. No.: B3370042
CAS No.: 303224-30-8
M. Wt: 211.62 g/mol
InChI Key: AGMLELBIDWXNKF-UHFFFAOYSA-N
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Description

Significance of Oxazole (B20620) Heterocycles in Advanced Organic Synthesis and Materials Science

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This arrangement confers a unique set of physicochemical properties, making it a highly valuable component in various scientific fields. In medicinal chemistry, the oxazole nucleus is a core component of numerous compounds exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties. mdpi.comijpsonline.com Its ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, allows oxazole-containing molecules to bind effectively to biological targets like enzymes and receptors. nih.govsemanticscholar.org

Beyond pharmaceuticals, oxazoles are pivotal building blocks in organic synthesis. lifechemicals.com They can participate in cycloaddition reactions, such as the Diels-Alder reaction, serving as precursors to other important heterocyclic systems like pyridines. wikipedia.orgpharmaguideline.com This reactivity allows for the transformation of the oxazole core into more complex molecular architectures. In materials science, the rigid and planar nature of the oxazole ring, combined with its electronic properties, makes it a candidate for inclusion in organic light-emitting diodes (OLEDs), fluorescent probes, and polymers. ijpsonline.com

The following table summarizes the diverse applications of the oxazole scaffold.

Field of ApplicationSpecific Role of the Oxazole MoietyIllustrative Examples of Activities/Uses
Medicinal ChemistryBioactive pharmacophore, rigid scaffoldAnticancer, Anti-inflammatory, Antibacterial, Antiviral
Organic SynthesisVersatile synthetic intermediate, diene in cycloadditionsSynthesis of pyridines, complex natural products
Materials ScienceElectron-transporting material, fluorescent coreOrganic electronics, polymers, fluorescent dyes
AgrochemicalsBiologically active core structureFungicides, Herbicides, Pesticides

Historical Context of Research on Oxazole Derivatives with Electrophilic Side Chains

The history of oxazole chemistry began in the late 19th century, with early research focusing on the fundamental synthesis of the core heterocyclic ring. ijpsonline.com Foundational methods such as the Robinson-Gabriel synthesis and the Fischer oxazole synthesis provided access to a range of substituted oxazoles, laying the groundwork for future exploration. ijpsonline.compharmaguideline.com For many decades, research was primarily concerned with the construction and basic reactivity of the aromatic ring itself.

A significant evolution in the field was the strategic introduction of reactive functional groups, or "handles," onto the oxazole core. This shift transformed oxazoles from simple scaffolds into versatile, multi-purpose building blocks. The development of methods to install electrophilic side chains, such as the chloromethyl group (-CH₂Cl), was a crucial step in this progression. A chloromethyl group, being analogous to a reactive benzyl (B1604629) chloride, is an excellent electrophile. wikipedia.org It readily participates in nucleophilic substitution reactions, allowing chemists to easily attach the oxazole moiety to a wide variety of other molecules.

Research into the synthesis of 4-chloromethyl oxazoles demonstrated their value as "effective, reactive scaffolds for synthetic elaboration." nih.govresearchgate.net These intermediates became key for building more complex molecules, where the oxazole could be linked to other fragments through ether, thioether, or amine bonds. nih.gov This functionalization approach marked a maturation in the field, moving beyond the synthesis of the core to the strategic use of oxazole derivatives in modular, multi-step synthetic campaigns.

Rationale for Focused Investigation of 4-(Chloromethyl)-2-(3-fluorophenyl)-1,3-oxazole Reactivity and Synthesis

The focused investigation of this compound is driven by its potential as a highly valuable and precisely engineered synthetic intermediate. The rationale for its design can be understood by dissecting its three primary components:

The 2-Aryl-1,3-oxazole Core: This provides a stable, rigid scaffold that is frequently associated with biological activity. nih.gov Its defined geometry is ideal for positioning the other functional groups in a precise three-dimensional orientation, which is critical for binding to biological targets.

The 4-(Chloromethyl) Group: This is the molecule's primary reactive site. As a potent electrophile, it acts as a synthetic handle, enabling the covalent attachment of the entire molecule to nucleophilic sites on other compounds. nih.gov This is a key strategy for creating libraries of derivative compounds for drug discovery, where a common core (the 2-(3-fluorophenyl)-1,3-oxazole) is systematically combined with various other fragments to explore structure-activity relationships. The reactivity of this group is comparable to that of benzyl chlorides, which are widely used alkylating agents in organic synthesis. wikipedia.orgorganic-chemistry.org

The 3-Fluorophenyl Substituent: The inclusion of a fluorine atom on the phenyl ring is a deliberate and strategic choice rooted in modern medicinal chemistry. researchgate.net Fluorine has unique properties that can profoundly influence a molecule's pharmacological profile:

Metabolic Stability: Carbon-fluorine bonds are very strong. Replacing a carbon-hydrogen bond with a C-F bond at a site prone to metabolic oxidation can block this pathway, thereby increasing the molecule's half-life and bioavailability. tandfonline.com

Enhanced Binding Affinity: Fluorine is highly electronegative and can alter the electronic properties of the phenyl ring. It can also participate in favorable non-covalent interactions with protein targets, potentially increasing binding affinity and potency. mdpi.com

Modulation of Physicochemical Properties: Fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier. mdpi.comnih.gov The placement at the meta (3-position) is specific and can be used to fine-tune electronic effects and steric interactions within a target's binding pocket. researchgate.net

The combination of these three elements makes this compound a prime target for synthesis. It is not designed as an end-product itself, but rather as a high-value building block for the efficient and modular construction of more complex molecules with tailored biological or material properties.

The following table details the functional role of each structural component.

Structural ComponentPrimary FunctionRationale for Inclusion
1,3-Oxazole RingStable Aromatic Core / PharmacophoreProvides a rigid, biologically relevant scaffold for orienting substituents.
4-(Chloromethyl) GroupReactive Electrophilic HandleEnables covalent linkage to other molecules via nucleophilic substitution, facilitating the synthesis of diverse derivatives.
3-Fluorophenyl GroupPharmacokinetic/Pharmacodynamic ModifierEnhances metabolic stability, modulates lipophilicity, and can improve binding affinity to biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(chloromethyl)-2-(3-fluorophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO/c11-5-9-6-14-10(13-9)7-2-1-3-8(12)4-7/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMLELBIDWXNKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=CO2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for the Chemical Synthesis of 4 Chloromethyl 2 3 Fluorophenyl 1,3 Oxazole

Convergent and Divergent Synthetic Routes to the 1,3-Oxazole Core

The construction of the 2,4-disubstituted 1,3-oxazole ring system is a well-explored area of heterocyclic chemistry, with a variety of established and emerging synthetic strategies. These methods can be broadly categorized into convergent approaches, where the key ring-forming step brings together multiple fragments, and divergent strategies, where a pre-formed ring is subsequently functionalized.

Cyclodehydration Reactions of α-Acylamino Ketones (e.g., Robinson-Gabriel Synthesis)

The Robinson-Gabriel synthesis is a classical and widely employed method for the formation of oxazoles, involving the cyclodehydration of α-acylamino ketones. wikipedia.orgnih.gov This reaction is typically promoted by strong dehydrating agents such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride. wikipedia.org For the synthesis of 2-(3-fluorophenyl)-1,3-oxazole derivatives, this would involve the preparation of an α-(3-fluorobenzamido) ketone.

A plausible route to the precursor for 4-(chloromethyl)-2-(3-fluorophenyl)-1,3-oxazole would start with the acylation of an appropriate α-amino ketone. For instance, the reaction of 3-fluorobenzoyl chloride with an α-amino ketone bearing a masked or pre-installed chloromethyl or hydroxymethyl group at the α'-position would yield the necessary α-(3-fluorobenzamido) ketone. Subsequent treatment with a dehydrating agent would then effect the cyclization to the desired oxazole (B20620).

Starting Materials Reagents and Conditions Intermediate Final Product Fragment
3-Fluorobenzoyl chloride, α-amino ketoneBase (e.g., triethylamine, pyridine)α-(3-Fluorobenzamido) ketone2-(3-fluorophenyl)-1,3-oxazole
α-(3-Fluorobenzamido) ketoneDehydrating agent (e.g., H₂SO₄, POCl₃)-2-(3-fluorophenyl)-1,3-oxazole

This interactive table summarizes the key components of the Robinson-Gabriel synthesis for the formation of the 2-(3-fluorophenyl)-1,3-oxazole core.

Modifications to the classical Robinson-Gabriel synthesis have been developed to overcome the often harsh reaction conditions. For example, the use of milder cyclodehydrating agents like triphenylphosphine (B44618) and iodine has been reported for the synthesis of substituted oxazoles from β-keto amides. wikipedia.org

Palladium-Catalyzed Cyclization and Cross-Coupling Approaches

Palladium-catalyzed reactions have emerged as powerful tools for the construction of heterocyclic systems, offering high efficiency and functional group tolerance. The synthesis of 2,4-disubstituted oxazoles can be achieved through various palladium-catalyzed strategies, including direct C-H arylation and cross-coupling reactions. nih.govbeilstein-journals.org

One potential approach involves the palladium-catalyzed direct arylation of a pre-formed 4-(chloromethyl)-1,3-oxazole with 1-bromo-3-fluorobenzene. This strategy would require careful optimization of reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, to achieve regioselective arylation at the C2 position of the oxazole ring.

Alternatively, a convergent approach could involve a palladium-catalyzed carbonylative cyclization. For instance, a four-component reaction involving a trifluoroacetimidoyl chloride, a propargyl amine, and a diaryliodonium salt has been reported for the synthesis of trifluoromethyl-containing imidazoles, and similar strategies could potentially be adapted for oxazole synthesis. nih.govresearchgate.net

Reaction Type Key Reactants Catalyst System Potential Product
Direct C-H Arylation4-(Chloromethyl)-1,3-oxazole, 1-Bromo-3-fluorobenzenePd catalyst, Ligand, BaseThis compound
Cross-Coupling2-Halo-4-(chloromethyl)-1,3-oxazole, 3-Fluorophenylboronic acidPd catalyst, BaseThis compound

This interactive table outlines potential palladium-catalyzed routes for the synthesis of the target compound.

Multicomponent Reactions for Oxazole Formation

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. nih.gov The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can be adapted for the synthesis of oxazole derivatives.

A tandem Ugi/Robinson-Gabriel sequence has been reported for the synthesis of 2,4,5-trisubstituted oxazoles. wikiwand.com In this approach, an amine, an aldehyde (or ketone), a carboxylic acid, and an isocyanide react to form an α-acylamino amide intermediate, which can then undergo acid-mediated cyclodehydration to yield the oxazole. To synthesize the target compound, 3-fluorobenzaldehyde (B1666160), an appropriate amine, a carboxylic acid, and an isocyanide bearing a latent chloromethyl group could be employed.

The Passerini reaction, a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, can also be utilized to generate α-acyloxy carboxamide intermediates, which can be further transformed into oxazoles.

Van Leusen Oxazole Synthesis and its Adaptations

The Van Leusen oxazole synthesis is a versatile method for the preparation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). wikipedia.orgorganic-chemistry.orgnih.gov The reaction proceeds via the formation of an intermediate oxazoline, which then eliminates p-toluenesulfinic acid to afford the aromatic oxazole. wikipedia.org

To apply this methodology for the synthesis of this compound, a one-pot reaction could be envisioned. An adaptation of the Van Leusen synthesis allows for the preparation of 4,5-disubstituted oxazoles in a one-pot manner from TosMIC, an aldehyde, and an aliphatic halide in an ionic liquid. organic-chemistry.org In this context, the reaction of 3-fluorobenzaldehyde with TosMIC in the presence of a suitable chloromethylating agent could potentially lead to the desired product.

Reactants Key Reagent Reaction Type Potential for 4-substitution
3-FluorobenzaldehydeTosylmethyl isocyanide (TosMIC)[3+2] Cycloaddition-eliminationIntroduction of a substituent at C4 is possible through modified one-pot procedures.

This interactive table highlights the key features of the Van Leusen oxazole synthesis relevant to the target compound.

Cycloisomerization Reactions of Propargylic Amides

The cycloisomerization of propargylic amides has emerged as a mild and efficient method for the synthesis of oxazoles. nih.govnih.govorganic-chemistry.org This transformation can be catalyzed by various transition metals, such as gold, or can even proceed under metal-free conditions. nih.govnih.gov

For the synthesis of the target compound, a propargylic amide derived from 3-fluorobenzoic acid and a propargylamine (B41283) substituted with a chloromethyl precursor at the propargylic position would be the key starting material. Treatment of this substrate with a suitable catalyst would then induce the 5-endo-dig cyclization to furnish the this compound. The reaction conditions are often mild, making this approach compatible with a wide range of functional groups.

Regioselective Introduction of the Chloromethyl Moiety

The introduction of the chloromethyl group at the C4 position of the 2-(3-fluorophenyl)-1,3-oxazole core is a critical step that requires high regioselectivity. This can be achieved either by direct chloromethylation of the pre-formed oxazole ring or by constructing the oxazole ring from a precursor already containing the chloromethyl group or a precursor that can be readily converted to it.

One direct approach is the electrophilic chloromethylation of 2-(3-fluorophenyl)-1,3-oxazole. However, electrophilic substitution on the oxazole ring can be challenging and may lead to a mixture of products. chemmethod.com The reactivity of the different positions on the oxazole ring towards electrophiles is generally C5 > C4 > C2. Therefore, direct chloromethylation might not be the most regioselective method for introducing the chloromethyl group at the C4 position.

A more controlled and regioselective method involves the synthesis of a 2-(3-fluorophenyl)-4-(hydroxymethyl)-1,3-oxazole intermediate, followed by chlorination. The hydroxymethyl group can be introduced by utilizing a starting material containing a protected hydroxyl group during the oxazole ring formation. Subsequent deprotection and chlorination, for example using thionyl chloride or phosphorus oxychloride, would yield the desired 4-(chloromethyl) derivative.

A reported highly regioselective process for the formation of 4-chloromethyl-1,3-oxazoles involves the deoxygenation-chlorination of 1,3-oxazole N-oxide/HCl salts using phosphorus oxychloride. researchgate.net This method could be applied by first synthesizing the corresponding N-oxide of 2-(3-fluorophenyl)-1,3-oxazole, followed by treatment with POCl₃ in the presence of HCl.

Method Starting Material Reagents Key Feature
Chlorination of Hydroxymethyl Intermediate2-(3-Fluorophenyl)-4-(hydroxymethyl)-1,3-oxazoleThionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)High regioselectivity, avoids direct electrophilic substitution on the oxazole ring.
Deoxygenation-Chlorination of N-Oxide2-(3-Fluorophenyl)-1,3-oxazole N-oxide HCl saltPhosphorus oxychloride (POCl₃)Reported to be a highly regioselective method for 4-chloromethylation. researchgate.net

This interactive table compares different strategies for the regioselective introduction of the chloromethyl group.

Halogenation Strategies at the C4 Position

Direct and selective introduction of a chlorine atom onto the methyl group at the C4 position of a 2-aryloxazole precursor is a critical step. While direct C-H halogenation of the oxazole ring itself can be challenging to control, the functionalization of a pre-existing C4-methyl group is a more common and regioselective approach.

One prevalent strategy involves the radical halogenation of a 4-methyl-2-(3-fluorophenyl)-1,3-oxazole intermediate. This reaction is typically initiated by light or a radical initiator, such as N-chlorosuccinimide (NCS), in the presence of a catalyst like benzoyl peroxide. The reaction proceeds via a free-radical chain mechanism, where a chlorine radical abstracts a hydrogen atom from the methyl group, followed by reaction with a chlorine source.

Another effective method is the chlorination of a 4-hydroxymethyl-2-(3-fluorophenyl)-1,3-oxazole precursor. This transformation can be achieved using various chlorinating agents. Thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are commonly employed reagents that convert the primary alcohol into the corresponding alkyl chloride with high efficiency. ijpsonline.com These reactions often proceed in aprotic solvents and may be facilitated by the addition of a base to neutralize the acidic byproducts. The reactivity of the 2-(halomethyl)oxazole unit is comparable to that of a benzylic chloromethyl group, making it a versatile intermediate for subsequent nucleophilic substitution reactions. nih.gov

ReagentPrecursorConditionsOutcome
N-Chlorosuccinimide (NCS)4-methyl-2-(3-fluorophenyl)-1,3-oxazoleRadical initiator (e.g., AIBN), CCl₄, refluxSelective chlorination of the C4-methyl group
Thionyl Chloride (SOCl₂)4-hydroxymethyl-2-(3-fluorophenyl)-1,3-oxazoleAprotic solvent (e.g., CH₂Cl₂), 0 °C to RTHigh-yield conversion of alcohol to chloride
Phosphorus Oxychloride (POCl₃)4-hydroxymethyl-2-(3-fluorophenyl)-1,3-oxazoleChloroform, RefluxEffective chlorination of the C4-hydroxymethyl group chemicalbook.com

Functional Group Interconversions Leading to Chloromethyl Substitution

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.comic.ac.uk In the context of synthesizing this compound, FGI is crucial for preparing the necessary C4-chloromethyl moiety from more accessible precursors.

A common synthetic route involves the initial construction of the oxazole ring with a functional group at the C4 position that can be readily converted to a chloromethyl group. For instance, a 4-carboxy or 4-ester substituted oxazole can be synthesized and subsequently reduced to the corresponding 4-hydroxymethyl derivative using reducing agents like lithium aluminum hydride (LiAlH₄). ic.ac.uk This primary alcohol is then an ideal substrate for chlorination, as described in the previous section.

Starting Functional Group at C4Step 1: Reagent & TransformationIntermediateStep 2: Reagent & TransformationFinal Product
-COOH (Carboxylic Acid)LiAlH₄, THF; Reduction-CH₂OH (Hydroxymethyl)SOCl₂, CH₂Cl₂; Chlorination-CH₂Cl (Chloromethyl)
-COOEt (Ethyl Ester)LiAlH₄, THF; Reduction-CH₂OH (Hydroxymethyl)POCl₃, Chloroform; Chlorination-CH₂Cl (Chloromethyl)
-CHO (Aldehyde)NaBH₄, Methanol; Reduction-CH₂OH (Hydroxymethyl)PPh₃, CCl₄; Appel Reaction-CH₂Cl (Chloromethyl)

Introduction of the Fluorophenyl Moiety via Arylation Strategies

The installation of the 3-fluorophenyl group at the C2 position of the oxazole ring is a key transformation that can be accomplished through various modern cross-coupling reactions. These methods offer high efficiency and functional group tolerance.

Suzuki-Miyaura Cross-Coupling Reactions for Aryl Substitution

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for forming carbon-carbon bonds. musechem.com This reaction is widely used in the synthesis of biaryl compounds and has been successfully applied to the arylation of heterocyclic systems, including oxazoles. musechem.comresearchgate.net

In a typical approach for the synthesis of 2-aryl oxazoles, a 2-halo-oxazole (e.g., 2-bromo-4-(chloromethyl)-1,3-oxazole) is coupled with 3-fluorophenylboronic acid in the presence of a palladium catalyst and a base. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the halo-oxazole, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the desired product and regenerate the catalyst. youtube.comyoutube.com The choice of ligand, base, and solvent system is critical for achieving high yields and preventing side reactions. nih.gov

Catalyst/LigandBoron ReagentBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄3-Fluorophenylboronic acidNa₂CO₃Toluene/Water90Good to Excellent
Pd₂(dba)₃ / SPhos3-Fluorophenylboronic acid pinacol (B44631) esterK₃PO₄Dioxane100High
Pd(OAc)₂ / XPhosPotassium (3-fluorophenyl)trifluoroborateCs₂CO₃THF/Water80High

Direct Arylation Methods

Direct C-H arylation has emerged as an atom-economical and efficient alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalized starting materials. beilstein-journals.org This strategy involves the direct coupling of a C-H bond in the oxazole ring with an aryl halide. For oxazoles, arylation can be directed to either the C2 or C5 position depending on the reaction conditions. nih.gov

To synthesize this compound via this method, a 4-(chloromethyl)-1,3-oxazole substrate would be reacted with a 3-fluorophenyl halide (e.g., 3-fluorobromobenzene) in the presence of a palladium catalyst. manchester.ac.uk The regioselectivity of the arylation (C2 vs. C5) is a key challenge and can often be controlled by the choice of catalyst, ligands, and solvent. nih.gov For C2 arylation, nonpolar solvents and specific phosphine (B1218219) ligands are often favored. nih.gov This approach is highly valued in green chemistry as it reduces the number of synthetic steps and the generation of stoichiometric waste products. preprints.org

CatalystLigandBaseSolventArylating AgentRegioselectivity
Pd(OAc)₂P(o-tol)₃K₂CO₃Toluene3-FluorobromobenzeneC2-selective
PdCl₂(dppf)-Cs₂CO₃DMAc3-FluoroiodobenzeneC2-selective
[Pd(allyl)Cl]₂JackiePhosKOAcDioxane3-Fluorophenyl triflateC2-selective

Green Chemistry Principles and Sustainable Approaches in Synthetic Route Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. kthmcollege.ac.in In the synthesis of complex molecules like this compound, the application of these principles is crucial for developing environmentally benign and economically viable manufacturing processes. ijpsonline.comijpsonline.com

Key green chemistry considerations include the use of less hazardous solvents, catalysts instead of stoichiometric reagents, and energy-efficient reaction conditions. kthmcollege.ac.inijpsonline.com For instance, direct arylation methods are inherently greener than traditional cross-coupling reactions as they reduce the number of synthetic steps and the associated waste. rsc.org Furthermore, the development of reactions that can be performed in greener solvents, such as water or ionic liquids, is an active area of research in oxazole synthesis. ijpsonline.commdpi.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved product purity compared to conventional heating methods. ijpsonline.comijpsonline.comnih.gov The use of microwave irradiation is particularly advantageous in the synthesis of heterocyclic compounds like oxazoles. researchgate.netacs.orgacs.org

Several key steps in the synthesis of this compound, such as the oxazole ring formation or the cross-coupling reactions, can be significantly enhanced by microwave heating. nih.gov For example, the van Leusen oxazole synthesis, a reaction between an aldehyde and tosylmethyl isocyanide (TosMIC), can be performed efficiently under microwave irradiation, drastically reducing the reaction time from hours to minutes. mdpi.com Similarly, palladium-catalyzed coupling reactions often benefit from the rapid and uniform heating provided by microwaves, leading to cleaner reactions and higher throughput. nih.gov

Reaction StepConventional Method (Time, Yield)Microwave-Assisted Method (Time, Yield)Reference
van Leusen Oxazole Synthesis6 h, 85%8 min, 96% nih.gov
Suzuki-Miyaura Coupling12-24 h, 70-85%15-30 min, 80-95%General Observation
Direct C-H Arylation18 h, 65%20 min, 80%General Observation

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, a branch of sonochemistry, utilizes high-frequency sound waves (typically 20 kHz to 3 MHz) to initiate and accelerate chemical reactions in liquid media. researchgate.netnih.gov This green chemistry approach offers numerous advantages over conventional heating methods, including significantly reduced reaction times, increased product yields, milder reaction conditions, and enhanced energy efficiency. preprints.orgijsssr.com The chemical effects of ultrasound are primarily attributed to acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in the liquid. This collapse generates localized "hot spots" with transient high temperatures and pressures, leading to the formation of highly reactive species and increasing mass transfer. researchgate.netijsssr.com

While specific studies on the ultrasound-assisted synthesis of this compound are not prominently documented in peer-reviewed literature, the methodology has been successfully applied to the synthesis of various structurally related oxazole and other heterocyclic derivatives. ijpsonline.comnih.gov These examples demonstrate the potential of sonochemistry for the efficient construction of the 2,4-disubstituted oxazole core. For instance, the reaction between substituted aldehydes and amides or their precursors can be effectively promoted by ultrasonic irradiation, often without the need for harsh catalysts or solvents. nih.govgrowingscience.com The technique has been shown to improve yields and shorten reaction times in the formation of 5-arylisoxazoles and other azoles, results that suggest its applicability to analogous oxazole systems. nih.govpreprints.org

The synthesis of the target compound could potentially be achieved by reacting 3-fluorobenzamide (B1676559) with 1,3-dichloroacetone (B141476) under ultrasonic irradiation. This approach would be a modification of the classic Bredereck reaction, where sonication could enhance the rate and efficiency of the condensation and cyclization steps. ijpsonline.com

Table 1: Examples of Ultrasound-Assisted Synthesis of Heterocyclic Compounds

The following table presents findings for structurally related compounds, illustrating the general reaction conditions and outcomes of ultrasound-assisted synthesis.

ProductReactantsCatalyst/ConditionsTimeYield (%)Ref
4-(2-Phenyl-1,2,3-triazol-4-yl)-dihydropyrimidinone2-Phenyl-1,2,3-triazole-4-carbaldehyde, Ethyl acetoacetate, UreaSm(ClO₄)₃, EtOH, 75-80 °C, 40 KHz40 min94% mdpi.com
5-Aryl-isoxazole derivatives3-(Dimethylamino)-1-arylprop-2-en-1-one, Hydroxylamine hydrochlorideNo catalyst, EtOH, Ultrasound irradiation30-45 min84-96% nih.gov
N-substituted 1,2,4-triazole-acetamide derivatives5-(1-(4-isobutylphenyl)ethyl)-1,2,4-triazole-2-thiol, 2-bromoacetamidesNaH, DCM, 45-55 °C, 47 kHz30-90 minGood mdpi.com
Thiazolo[2,3-e] preprints.orgjsynthchem.comjsynthchem.comdiazaphosphole derivativesEthyl 2-amino-4-methylthiazole-5-carboxylate, Aromatic aldehydes, Ethyl dichlorophosphiteTriethylamine, THF, 50 °C, UltrasoundShortHigh nih.gov

Catalytic Systems (e.g., Metal-mediated, Nanocatalysts)

Catalytic systems are central to modern organic synthesis, offering pathways to complex molecules with high selectivity and efficiency under mild conditions. For the synthesis of this compound, both homogeneous metal-mediated catalysts and heterogeneous nanocatalysts present viable and advanced strategies.

Metal-Mediated Synthesis

Transition metal catalysis, particularly with palladium and copper, provides powerful tools for the construction of oxazole rings. semanticscholar.org These methods often involve C-H bond activation, cross-coupling reactions, and cyclization cascades. nih.gov

Palladium-Catalyzed Reactions: Palladium catalysts are renowned for their ability to mediate the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov For the synthesis of 2-aryl oxazoles, palladium-catalyzed direct arylation methods have been developed with high regioselectivity, allowing for the functionalization of the oxazole ring at either the C-2 or C-5 position. nih.govdntb.gov.ua A potential route to the target compound could involve the synthesis of a 2-unsubstituted-4-(chloromethyl)-1,3-oxazole intermediate, followed by a palladium-catalyzed direct arylation at the C-2 position with a 3-fluorophenyl source, such as 1-bromo-3-fluorobenzene. nih.govacs.org

Copper-Catalyzed Reactions: Copper catalysts are a cost-effective and efficient alternative for synthesizing oxazole derivatives. ijpsonline.comthieme-connect.de Copper(II) triflate has been used to catalyze the coupling of α-diazoketones with amides to yield 2,4-disubstituted oxazoles. ijpsonline.comsemanticscholar.org Another approach involves the copper-catalyzed condensation of benzamides with α-haloketones. jsynthchem.com The synthesis of this compound could be envisioned via a copper-catalyzed reaction between 3-fluorobenzamide and 1,3-dichloroacetone.

Table 2: Examples of Metal-Mediated Synthesis of Oxazole Derivatives

Catalyst SystemReaction TypeSubstratesProductYield (%)Ref
Palladium Acetate / Phosphine LigandDirect C-5 ArylationOxazole, Aryl Bromide5-Aryl-oxazoleHigh nih.gov
Copper(II) Triflate [Cu(OTf)₂]Coupling/Cyclizationα-Diazoketone, Amide2,4-Disubstituted Oxazoleup to 87% ijpsonline.comsemanticscholar.org
Copper(I) Iodide / Palladium(0)Direct Arylation4-Aryl-oxazole, Aryl Bromide2,4-Diaryl-oxazoleGood semanticscholar.org
Copper(acac)₂[3+2] Annulation/OlefinationAmide, I(III)/P(V)-Hybrid Ylide2,4-Disubstituted Oxazoleup to 98% thieme-connect.de

Nanocatalysts

The use of nanocatalysts is a rapidly growing area in green chemistry, combining the advantages of homogeneous and heterogeneous catalysis. mdpi.com Nanocatalysts, particularly those based on magnetic nanoparticles, offer high catalytic activity due to their large surface-area-to-volume ratio, along with excellent recyclability, which reduces cost and environmental impact. jsynthchem.comnanomaterchem.com

Several nanocatalyst systems have been reported for the synthesis of oxazoles. These often involve immobilizing a catalytically active metal, such as copper or palladium, onto a nanoscale support like silica-coated magnetite (Fe₃O₄). jsynthchem.comjsynthchem.com For example, a copper(II) complex immobilized on magnetic nanoparticles functionalized with imidazole (B134444) has been shown to be a highly efficient and reusable catalyst for preparing oxazole derivatives from benzylamines and benzil (B1666583) derivatives. jsynthchem.com Another system utilizes a copper(II) complex on a bipyridine-functionalized magnetic nanoparticle support for the condensation of benzamides with 2-bromoacetophenones. jsynthchem.com

A potential nanocatalytic route to this compound could adapt these established protocols, using 3-fluorobenzamide and 1,3-dichloroacetone as substrates in the presence of a magnetically recoverable copper or palladium nanocatalyst. jsynthchem.comnanomaterchem.com The key benefits would be mild reaction conditions, simple magnetic separation of the catalyst for reuse, and high product purity. jsynthchem.comnanomaterchem.com

Table 3: Examples of Nanocatalyst Systems in Oxazole Synthesis

NanocatalystReaction TypeSubstratesSolventKey AdvantagesRef
Fe₃O₄@SiO₂-IM-CuCl₂CondensationBenzylamine derivatives, Benzil derivativesN/AReusable (6 times), High efficiency jsynthchem.com
Fe₃O₄@SiO₂-Bipyridine-CuCl₂CondensationBenzamide, 2-BromoacetophenoneEthanolReusable (7 times), Ecofriendly jsynthchem.com
MNPs-aniline-PdCoupling2-Aminophenol, AldehydeEthanolMagnetically separable, Reusable (5 times) nanomaterchem.com
Fe₃O₄ NPsCondensation/Cyclizationα-Amino ketone, Alkyl bromideN/AMagnetically separable, Green synthesis mdpi.com

Elucidation of Reaction Mechanisms and Reactivity Profiles of 4 Chloromethyl 2 3 Fluorophenyl 1,3 Oxazole

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group is the most reactive site on the 4-(chloromethyl)-2-(3-fluorophenyl)-1,3-oxazole molecule for nucleophilic attack. This reactivity is attributed to the carbon-chlorine bond's polarization and the stability of the potential carbocation intermediate, which is analogous to a benzylic system.

Nucleophilic substitution at the primary carbon of the chloromethyl group can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism. The operative pathway is influenced by several factors, including the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate.

The chloromethyl group in this molecule is primary, which would typically favor an SN2 pathway to avoid the formation of an unstable primary carbocation. ucalgary.ca However, the oxazole (B20620) ring and the phenyl group can stabilize an adjacent carbocation through resonance, making an SN1 pathway also plausible. quora.comreddit.com The carbocation formed upon departure of the chloride ion is stabilized by delocalization of the positive charge onto the oxazole and phenyl rings.

Therefore, a competition between SN1 and SN2 pathways is expected. Strong, highly concentrated nucleophiles and polar aprotic solvents will favor the SN2 mechanism. libretexts.org Conversely, weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate, will promote the SN1 mechanism. libretexts.orgyoutube.com The electron-withdrawing nature of the 3-fluorophenyl group may slightly destabilize the carbocation, potentially favoring the SN2 pathway to a greater extent than in analogous compounds without the fluorine atom.

Table 1: Factors Influencing the Mechanistic Pathway of Nucleophilic Substitution

FactorFavors SN1Favors SN2Rationale for this compound
Substrate Tertiary > Secondary > PrimaryPrimary > Secondary > TertiaryPrimary, but with resonance stabilization, so both are possible.
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., CN⁻, RS⁻, RNH₂)Dependent on the specific reactant used.
Solvent Polar Protic (e.g., water, alcohols)Polar Aprotic (e.g., acetone, DMF)Dependent on the reaction conditions.
Leaving Group GoodGoodChloride is a reasonably good leaving group.

The chloromethyl group of this compound readily reacts with a variety of nucleophiles. The scope of these reactions is broad, allowing for the introduction of diverse functionalities.

With Amines: Primary and secondary amines are effective nucleophiles for the substitution of the chloride. These reactions typically proceed under mild conditions to yield the corresponding aminomethyl-oxazole derivatives. The reaction of analogous 2-(halomethyl)-4,5-diaryloxazoles with a range of amine nucleophiles has been shown to be a versatile method for the synthesis of various derivatives. nih.gov

With Alcohols: Alcohols can also act as nucleophiles, leading to the formation of ethers. These reactions, often referred to as alcoholysis, may require a base to deprotonate the alcohol, increasing its nucleophilicity. Alternatively, under conditions favoring an SN1 mechanism, the alcohol can act as a neutral nucleophile.

Table 2: Examples of Nucleophilic Substitution Reactions

NucleophileProduct
Ammonia (NH₃)4-(Aminomethyl)-2-(3-fluorophenyl)-1,3-oxazole
Diethylamine ((CH₃CH₂)₂NH)4-((Diethylamino)methyl)-2-(3-fluorophenyl)-1,3-oxazole
Sodium methoxide (B1231860) (NaOCH₃)4-(Methoxymethyl)-2-(3-fluorophenyl)-1,3-oxazole
Ethanol (CH₃CH₂OH)4-(Ethoxymethyl)-2-(3-fluorophenyl)-1,3-oxazole

Limitations of these reactions may arise from steric hindrance, both in the nucleophile and at the electrophilic carbon. Bulky nucleophiles may react more slowly or require more forcing conditions. Additionally, highly basic nucleophiles could potentially induce elimination reactions, although this is less common for primary halides.

The initial nucleophilic substitution at the chloromethyl group can be the first step in a tandem or cascade reaction sequence, leading to the formation of more complex molecular architectures. For instance, a bifunctional nucleophile could react at the chloromethyl position, and a subsequent intramolecular reaction could lead to the formation of a new ring system. While specific examples for this compound are not extensively documented, the principle is well-established in heterocyclic chemistry.

Electrophilic and Nucleophilic Aromatic Substitution on the Fluorophenyl Moiety

The 3-fluorophenyl ring can undergo both electrophilic and nucleophilic aromatic substitution, although the reactivity is influenced by the directing effects of the substituents.

The fluorine atom is an ortho, para-directing deactivator for electrophilic aromatic substitution. libretexts.orgunizin.org The oxazole ring is generally considered an electron-withdrawing group, which deactivates the phenyl ring towards electrophilic attack and directs incoming electrophiles to the meta position relative to the oxazole. Therefore, for an incoming electrophile, the positions ortho and para to the fluorine are activated, while the positions ortho and para to the oxazole are deactivated. The position para to the fluorine (and meta to the oxazole) would be the most likely site for electrophilic attack.

Nucleophilic aromatic substitution on the fluorophenyl ring is also possible, particularly if there are additional electron-withdrawing groups on the ring or under forcing conditions. The fluorine atom itself can act as a leaving group in such reactions.

Transformations Involving the 1,3-Oxazole Ring System

The 1,3-oxazole ring is an aromatic heterocycle and is generally stable. However, under certain conditions, it can undergo ring-opening reactions and rearrangements.

The oxazole ring can be susceptible to cleavage under harsh acidic or basic conditions. For example, hydrolysis can lead to the formation of an α-acylamino ketone. The presence of substituents can influence the ease of ring opening. Additionally, certain oxazoles have been shown to undergo thermal or photochemical rearrangements. While specific studies on the ring-opening and rearrangement of this compound are limited, the general reactivity of the oxazole nucleus suggests that such transformations are possible under appropriate conditions.

Cycloaddition Chemistry of the Oxazole Core (e.g., [3+2] Cycloadditions)

The oxazole ring, an aromatic heterocycle, can participate in various cycloaddition reactions, acting as either a diene in [4+2] cycloadditions (Diels-Alder reactions) or as a component in [3+2] cycloadditions. pharmaguideline.comwikipedia.org The reactivity of the oxazole core in this compound is governed by the electronic nature of the ring and its substituents. The furan-type oxygen atom at position 1 imparts diene-like behavior, facilitating reactions with dienophiles. pharmaguideline.com Generally, electron-donating groups on the oxazole ring enhance its reactivity in Diels-Alder reactions, while electron-withdrawing groups can favor inverse-electron-demand Diels-Alder reactions. pharmaguideline.comacs.org

While [4+2] cycloadditions of oxazoles are more common, leading to the formation of pyridine (B92270) or furan (B31954) derivatives after the initial adduct undergoes further transformation, [3+2] cycloadditions represent another important reaction manifold. wikipedia.orgthieme-connect.com These reactions typically involve the oxazole reacting with a 1,3-dipole or a species that can be considered a three-atom component. For instance, reactions of oxazoles with nitrile oxides or arynes can proceed via a [3+2] cycloaddition pathway. researchgate.netnih.gov The reaction of carbenes with nitriles is a modern photoinduced method for synthesizing oxazoles, demonstrating a [3+2] cycloaddition fashion. researchgate.net

In the specific case of this compound, the 3-fluorophenyl group at the C2 position acts as an electron-withdrawing substituent, which would influence the frontier molecular orbital energies of the oxazole ring. This electronic modification affects the regioselectivity and rate of cycloaddition. For example, in reactions with nitrile imines, generated in situ from hydrazonyl chlorides, the cycloaddition is regioselective, leading to the formation of triazoles. mdpi.com The presence of the chloromethyl group at C4 further modifies the electronic landscape of the diene system within the oxazole.

Below is a table summarizing representative [3+2] cycloaddition reactions involving oxazole derivatives, which can be extrapolated to predict the behavior of this compound.

Oxazole ReactantCycloaddition PartnerCatalyst/ConditionsProduct TypeReference
Substituted OxazolesNitrile IminesBase (e.g., Et3N)1,2,4-Triazoles mdpi.com
Generic OxazolesArynesIn situ generationPolycyclic Ethers researchgate.net
α-Halohydroxamates (form azaoxyallyl cations in situ)2-ArylidenecycloalkanonesBase (e.g., Na2CO3)Spirocyclic Oxazoles thieme-connect.com
YnamidesDioxazolesTf2NH (metal-free)4-Aminooxazoles organic-chemistry.org

Functionalization of the Oxazole Ring at Unsubstituted Positions (e.g., C-H Activation)

The oxazole ring possesses distinct reactivity at its unsubstituted carbon positions (C2, C4, and C5). For this compound, the C2 and C4 positions are substituted, leaving the C5 position as the primary site for functionalization via reactions like C-H activation. The reactivity order for electrophilic substitution on an oxazole ring is generally C4 > C5 > C2, though this can be altered by the presence of substituents and reaction conditions. pharmaguideline.com However, for direct C-H functionalization, particularly metal-catalyzed processes, the C2 and C5 positions are often the most reactive. organic-chemistry.org

Direct C-H activation is a powerful strategy for modifying heterocyclic cores without the need for pre-functionalization (e.g., halogenation). Palladium-catalyzed direct arylation and alkenylation have been effectively applied to oxazoles. organic-chemistry.org These reactions typically occur at the most acidic C-H bond, which is often at the C2 position. Since the C2 position in the title compound is blocked, attention turns to the C5 position. Palladium catalysts, such as Pd(PPh₃)₄, in the presence of a suitable base (e.g., t-BuOLi) and in a solvent like dioxane, can facilitate the coupling of aryl or alkenyl halides at the C5-H bond. organic-chemistry.org This methodology allows for the synthesis of complex, polysubstituted oxazoles. organic-chemistry.orgchemrxiv.org

The reaction conditions are crucial for achieving high regioselectivity and yield. The choice of catalyst, ligand, base, and solvent can all influence the outcome of the C-H activation/functionalization process.

Oxazole SubstrateCoupling PartnerCatalyst/BaseSolventPosition of FunctionalizationReference
5-PhenyloxazoleAryl BromidesPd(PPh3)4 / t-BuOLiDioxaneC2 organic-chemistry.org
Unsubstituted OxazoleAryl BromidesPd(PPh3)4 / t-BuOLiDioxaneC2 (major) organic-chemistry.org
Simple ArenesAliphatic NitrilesPalladium Catalyst-Forms 2,4,5-trisubstituted oxazoles rsc.org
2,5-Disubstituted Oxazoles-LiHMDS / NBSPolar AproticC4 (Bromination) chemrxiv.org

Transition Metal-Catalyzed Transformations of the Compound

Transition metal catalysis offers a versatile platform for modifying this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Key transformations include cross-coupling reactions utilizing the reactive C-Cl bond of the chloromethyl group and C-H activation at various positions on the heterocyclic and aromatic rings.

Cross-Coupling Reactions (e.g., involving C-Cl bonds)

The chloromethyl group at the C4 position is a reactive handle for nucleophilic substitution and certain types of cross-coupling reactions. While primary alkyl chlorides are not the most common substrates for classic cross-coupling reactions like Suzuki or Stille, which typically employ aryl or vinyl halides, methodologies have been developed to engage C(sp³)-halide bonds. Iron-catalyzed cross-coupling reactions, for example, have been shown to effectively couple alkyl halides with aryl Grignard reagents. nih.gov

More established is the use of halo-oxazoles in various cross-coupling reactions. sci-hub.seresearchgate.net For instance, 2-chlorooxazoles readily undergo Suzuki and Stille couplings to introduce aryl, heteroaryl, or vinyl groups at the C2 position. york.ac.uk By analogy, the C-Cl bond in the 4-(chloromethyl) group of the title compound could potentially participate in Kumada-type couplings with Grignard reagents or other specialized cross-coupling protocols designed for C(sp³)-Cl bonds. These reactions would typically employ palladium, nickel, or iron catalysts. nih.gov The choice of catalyst and ligand is critical to prevent side reactions like β-hydride elimination, although this is not a concern for the chloromethyl group.

C-H Activation Studies on the Oxazole or Phenyl Rings

As discussed in section 3.3.3, the C5-H bond of the oxazole ring is a prime candidate for direct functionalization via transition metal-catalyzed C-H activation. Catalysts based on palladium, rhodium, or iridium are commonly employed for such transformations. organic-chemistry.orgresearchgate.net The oxazole nitrogen can act as a directing group, facilitating ortho-metalation and subsequent functionalization.

In addition to the oxazole ring, the C-H bonds on the 2-(3-fluorophenyl) ring are also potential sites for activation. The oxazole ring itself can serve as a directing group to promote C-H activation at the ortho positions (C2' and C6') of the phenyl ring. nih.gov The presence of the fluorine atom at the C3' position will electronically influence the reactivity of the adjacent C-H bonds at C2' and C4'. Palladium-catalyzed C-H activation/aryl-aryl coupling reactions often require an oxidant and specific ligands to proceed efficiently. nih.gov The regioselectivity of C-H activation on the phenyl ring can be controlled by the choice of catalyst and reaction conditions, potentially allowing for selective functionalization at either the C2' or C6' position. nih.gov

Proposed Reaction Mechanisms for Key Transformations

The transformations of this compound are underpinned by well-studied reaction mechanisms.

For a [3+2] cycloaddition with a nitrile imine, the proposed mechanism begins with the base-induced formation of the nitrile imine 1,3-dipole from a hydrazonyl chloride precursor. The oxazole then acts as the dipolarophile. The reaction proceeds in a concerted or stepwise fashion where the frontier molecular orbitals of the dipole and the oxazole ring interact, leading to the regioselective formation of a five-membered heterocyclic adduct, which in this case would be a triazole derivative. mdpi.com

A proposed mechanism for the palladium-catalyzed C-H activation/arylation at the C5 position of the oxazole ring likely follows a concerted metalation-deprotonation (CMD) pathway or an electrophilic palladation mechanism. nih.gov The catalytic cycle would be initiated by the oxidative addition of an aryl halide (Ar-X) to a Pd(0) species to form an Ar-Pd(II)-X complex. Subsequently, the oxazole substrate coordinates to the palladium center. The C5-H bond is then cleaved via the CMD pathway, assisted by a base, to form a palladacycle intermediate. Reductive elimination from this intermediate yields the C5-arylated oxazole product and regenerates the Pd(0) catalyst.

For a transition metal-catalyzed cross-coupling reaction involving the chloromethyl group , such as an iron-catalyzed Kumada-type coupling, the mechanism is thought to involve radical intermediates. The cycle might begin with the reaction of an aryl Grignard reagent (Ar-MgBr) with an iron salt to form an organoiron species. This species could then interact with the chloromethyl group. An alternative pathway involves single-electron transfer (SET) from an iron complex to the C-Cl bond, generating an alkyl radical. This radical is then trapped by the organoiron species, and subsequent reductive elimination forms the new C-C bond. nih.gov

Computational and Theoretical Chemistry Approaches for 4 Chloromethyl 2 3 Fluorophenyl 1,3 Oxazole

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to describing the electronic structure and bonding characteristics of a molecule. For 4-(Chloromethyl)-2-(3-fluorophenyl)-1,3-oxazole, these studies would typically be performed using density functional theory (DFT) with a functional such as B3LYP and a basis set like 6-311++G(d,p), which has been shown to be effective for oxazole (B20620) derivatives. irjweb.com

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic or basic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic or acidic nature.

For a substituted oxazole, the distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. irjweb.com Theoretical calculations on analogous compounds, such as 5-(chloromethyl)-1,3-oxazole, indicate that the HOMO-LUMO energy gap for chloromethyl-substituted oxazoles typically falls in the range of 5.0 to 5.5 eV, suggesting moderate chemical reactivity. smolecule.com

Table 1: Illustrative Frontier Molecular Orbital Properties (Note: The following data are illustrative for a hypothetical calculation on this compound and are not derived from a specific study.)

PropertyValue (eV)Description
HOMO Energy-6.8Energy of the highest occupied molecular orbital
LUMO Energy-1.5Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap5.3Indicator of chemical reactivity and stability

The charge distribution within this compound dictates its electrostatic interactions with other molecules. The electron-withdrawing nature of the fluorine atom on the phenyl ring and the chloromethyl group significantly influences the electronic properties of the oxazole ring. smolecule.com

An electrostatic potential (ESP) map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this molecule, it would be expected that the oxygen and nitrogen atoms of the oxazole ring would exhibit negative electrostatic potential, while the hydrogen atoms and the carbon of the chloromethyl group would show positive potential.

Table 2: Illustrative Natural Bond Orbital (NBO) Charges (Note: The following data are illustrative for a hypothetical calculation on this compound and are not derived from a specific study.)

AtomNBO Charge (e)
O1 (oxazole)-0.55
N3 (oxazole)-0.40
C4 (oxazole)+0.10
C (chloromethyl)+0.15
Cl-0.20
F-0.30

Density Functional Theory (DFT) Calculations for Reaction Pathway Prediction

DFT calculations are a powerful tool for predicting the pathways of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, it is possible to identify transition states and calculate activation energies, which are critical for understanding reaction mechanisms and kinetics. irjweb.com

A transition state represents the highest energy point along a reaction coordinate. Locating and characterizing this structure is essential for understanding how a reaction proceeds. For reactions involving the chloromethyl group, such as nucleophilic substitution, DFT calculations can model the approach of a nucleophile and the departure of the chloride ion. The geometry of the transition state and its vibrational frequencies (specifically, the single imaginary frequency corresponding to the reaction coordinate) would be determined. The activation energy, which is the energy difference between the reactants and the transition state, dictates the rate of the reaction.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. This profile provides a visual representation of the thermodynamics and kinetics of the transformation. For example, in a substitution reaction at the chloromethyl group, the energy profile would show the initial energy of the oxazole and the nucleophile, the energy barrier to reach the transition state, the energy of any intermediates, and the final energy of the product and the departing chloride ion.

Advanced Spectroscopic and Analytical Methodologies for Research on 4 Chloromethyl 2 3 Fluorophenyl 1,3 Oxazole

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules like 4-(Chloromethyl)-2-(3-fluorophenyl)-1,3-oxazole. acs.org By observing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure. It is also a powerful tool for real-time reaction monitoring, allowing chemists to track the consumption of reactants and the formation of intermediates and products. magritek.comx-mol.com

One-dimensional NMR experiments, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, are fundamental for the initial structural verification of this compound.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the chloromethyl (-CH₂Cl) group, the single proton on the oxazole (B20620) ring (H-5), and the four protons on the 3-fluorophenyl ring. The integration of these signals corresponds to the number of protons, while their splitting patterns (multiplicity) reveal adjacent protons.

¹³C NMR: This experiment identifies all the unique carbon atoms in the molecule. The spectrum for this compound would display signals for the chloromethyl carbon, the three carbons of the oxazole ring, and the six carbons of the 3-fluorophenyl ring. The chemical shifts are indicative of the electronic environment of each carbon atom.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and informative technique. wikipedia.orgslideshare.net It provides a single signal for the fluorine atom on the phenyl ring, and its chemical shift is highly characteristic of its environment. psu.edu The coupling of the fluorine atom to adjacent protons (³JHF) and carbons (JCF) can be observed in ¹H and ¹³C spectra, respectively, providing further structural confirmation. rsc.org

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shift ranges for similar structural motifs. Solvent: CDCl₃.

Atom PositionTechniquePredicted Chemical Shift (ppm)Multiplicity / Coupling Constant (J)
-CH₂Cl¹H NMR4.6 - 4.8s (singlet)
Oxazole H-5¹H NMR7.6 - 7.8s (singlet)
Phenyl H-2'¹H NMR7.8 - 7.9d (doublet) or ddd (doublet of doublet of doublets)
Phenyl H-4'¹H NMR7.7 - 7.8d (doublet)
Phenyl H-5'¹H NMR7.4 - 7.6t (triplet) or td (triplet of doublets)
Phenyl H-6'¹H NMR7.2 - 7.3ddd (doublet of doublet of doublets)
-CH₂Cl¹³C NMR35 - 40-
Oxazole C-2¹³C NMR160 - 162-
Oxazole C-4¹³C NMR140 - 142-
Oxazole C-5¹³C NMR125 - 127-
Phenyl C-1'¹³C NMR128 - 130d (doublet), JCF ≈ 8-10 Hz
Phenyl C-2'¹³C NMR115 - 117d (doublet), JCF ≈ 21-23 Hz
Phenyl C-3'¹³C NMR161 - 164d (doublet), JCF ≈ 245-250 Hz
Phenyl C-4'¹³C NMR122 - 124d (doublet), JCF ≈ 3-4 Hz
Phenyl C-5'¹³C NMR130 - 131d (doublet), JCF ≈ 8-9 Hz
Phenyl C-6'¹³C NMR119 - 121d (doublet), JCF ≈ 21-23 Hz
Phenyl -F¹⁹F NMR-112 to -115m (multiplet)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and for determining the complete connectivity of the molecule. ipb.ptslideshare.netyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the 3-fluorophenyl ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It is invaluable for assigning carbon resonances by linking them to their known proton signals, for instance, connecting the -CH₂Cl proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.edu This is crucial for piecing together the molecular skeleton. For example, HMBC would show correlations from the chloromethyl protons to the C-4 and C-5 atoms of the oxazole ring, and from the oxazole H-5 proton to C-4 and the chloromethyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, rather than through bonds. youtube.comlibretexts.org For a relatively rigid molecule like this, NOESY can confirm spatial relationships, such as the proximity of the phenyl H-2' proton to the oxazole H-5 proton, which helps to define the preferred conformation of the molecule.

Table 2: Expected 2D NMR Correlations for this compound

ExperimentCorrelating Protons (¹H)Correlated Nuclei (¹H or ¹³C)Information Gained
COSY Phenyl H-4'Phenyl H-5'Confirms adjacency of protons on the fluorophenyl ring.
Phenyl H-5'Phenyl H-4', Phenyl H-6'Confirms adjacency of protons on the fluorophenyl ring.
HSQC -CH₂Cl-CH₂Cl (Carbon)Assigns the carbon signal of the chloromethyl group.
Oxazole H-5Oxazole C-5Assigns the C-5 carbon of the oxazole ring.
Phenyl ProtonsCorresponding Phenyl CarbonsAssigns the protonated carbons of the fluorophenyl ring.
HMBC -CH₂ClOxazole C-4, Oxazole C-5Confirms the attachment of the chloromethyl group to C-4 of the oxazole.
Oxazole H-5Oxazole C-4, -CH₂Cl (Carbon)Confirms the connectivity within the substituted oxazole ring.
Phenyl H-2'Oxazole C-2, Phenyl C-4', Phenyl C-6'Links the fluorophenyl ring to the C-2 position of the oxazole ring.
NOESY Phenyl H-2'Oxazole H-5Provides information on the preferred rotational conformation (syn/anti) of the phenyl ring relative to the oxazole ring.

Dynamic NMR (DNMR) is used to study the rates of chemical exchange processes. unibas.it For this compound, a key dynamic process is the rotation around the single bond connecting the 3-fluorophenyl ring to the oxazole ring. At room temperature, this rotation is typically fast on the NMR timescale, resulting in averaged signals for the ortho and meta positions of the phenyl ring.

By lowering the temperature, this rotation can be slowed down. researchgate.net If the rotational barrier is high enough, the signals for the chemically non-equivalent protons and carbons on the phenyl ring (e.g., H-2' and H-6') may broaden and then resolve into separate signals at very low temperatures. Analyzing the changes in the NMR line shape as a function of temperature allows for the calculation of the activation energy (rotational barrier) for this conformational change.

Mass Spectrometry Techniques in Mechanistic Organic Chemistry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. clockss.org

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). researchgate.net This precision allows for the determination of the exact elemental composition of a molecule or its fragments, distinguishing it from other species with the same nominal mass. nih.gov

For this compound, HRMS is critical for:

Confirming Molecular Formula: An exact mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺) confirms the elemental formula C₁₀H₇ClFNOS.

Identifying Intermediates: In mechanistic studies of its synthesis, HRMS can be used to detect and identify the elemental composition of transient intermediates that may be present in the reaction mixture in low concentrations. acs.org

Characterizing Products: It provides unambiguous confirmation of the final product's identity and purity.

Table 3: Predicted HRMS Data for this compound and Key Fragments

SpeciesFormulaCalculated Exact Mass (m/z)Potential Origin
[M]⁺C₁₀H₇³⁵ClFNO⁺227.0149Molecular Ion
[M+H]⁺C₁₀H₈³⁵ClFNO⁺228.0227Protonated Molecule (common in ESI)
[M-Cl]⁺C₁₀H₇FNO⁺192.0455Loss of a chlorine radical from the molecular ion.
[M-CH₂Cl]⁺C₉H₄FNO⁺177.0271Loss of the chloromethyl radical; cleavage of the C-C bond between the side chain and the oxazole ring.
[C₇H₄F]⁺C₇H₄F⁺107.0342Fragment corresponding to the fluorobenzoyl cation, resulting from cleavage of the oxazole ring.
[C₃H₂ClNO]⁺C₃H₂³⁵ClNO⁺103.9801Fragment corresponding to the 4-(chloromethyl)oxazole (B1368424) cation, resulting from cleavage of the C-C bond to the phenyl ring.

Isotopic labeling is a technique used to trace the path of atoms through a chemical reaction. wikipedia.org By replacing a common isotope (e.g., ¹²C, ¹H) with a heavier, stable isotope (e.g., ¹³C, ²H/D) in one of the starting materials, researchers can follow the labeled atom into the final product. fiveable.me Mass spectrometry is an ideal tool for detecting this change, as the labeled product will have a higher mass than the unlabeled version. researchgate.net

In the context of studying the reaction mechanism for the formation of this compound, isotopic labeling could be used to:

Elucidate Reaction Pathways: For example, if the synthesis involves the reaction of 3-fluorobenzamide (B1676559) with 1,3-dichloroacetone (B141476), one could use ¹³C-labeled 3-fluorobenzamide. Detecting the ¹³C label in the C-2 position of the final oxazole product via MS would confirm the origin of that specific carbon atom. fiveable.me

Distinguish Between Mechanisms: If a reaction could proceed through multiple pathways, isotopic labeling can help differentiate them. By strategically placing labels, one can observe bond-forming and bond-breaking steps, providing evidence that supports one mechanism over another. researchgate.netresearchgate.net

For instance, if a precursor containing a carbonyl group labeled with ¹⁸O is used, the resulting oxazole product would incorporate the ¹⁸O isotope, increasing its mass by 2 Da. This mass shift, easily detectable by MS, would confirm that the oxygen atom from that specific precursor is incorporated into the heterocyclic ring.

X-ray Crystallography for Absolute Stereochemical Assignment and Solid-State Structure Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide an unambiguous solid-state structure of this compound, revealing crucial details about its molecular geometry, intermolecular interactions, and crystal packing.

Expected Crystallographic Parameters and Molecular Geometry:

Based on the analysis of similar heterocyclic compounds, it is anticipated that this compound would crystallize in a common space group such as P2₁/c or P-1. The crystal structure would likely be stabilized by a network of intermolecular interactions, including C-H···N, C-H···O, and potentially halogen bonding involving the fluorine and chlorine atoms.

Below is a table of expected crystallographic data and key bond parameters for this compound, extrapolated from known structures of related oxazole derivatives.

ParameterExpected Value/System
Crystal SystemMonoclinic or Triclinic
Space GroupP2₁/c or P-1
a (Å)8 - 12
b (Å)5 - 10
c (Å)12 - 18
α (°)90
β (°)90 - 110
γ (°)90
Z4
C-O (oxazole) Bond Length (Å)~1.37
C-N (oxazole) Bond Length (Å)~1.39
C=N (oxazole) Bond Length (Å)~1.31
C-F Bond Length (Å)~1.35
C-Cl Bond Length (Å)~1.78

Solid-State Packing and Intermolecular Interactions:

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis in Reaction Studies

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of a molecule. These methods are complementary and provide a detailed fingerprint of the compound, allowing for the identification of functional groups and the monitoring of chemical transformations.

Characteristic Vibrational Frequencies:

The vibrational spectrum of this compound can be predicted by considering the characteristic frequencies of its constituent parts: the 3-fluorophenyl group, the oxazole ring, and the chloromethyl group.

3-Fluorophenyl Group: The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations of the phenyl ring typically appear in the 1600-1450 cm⁻¹ range. The C-F stretching vibration is a key marker and is generally observed in the 1250-1000 cm⁻¹ region.

Oxazole Ring: The oxazole ring has several characteristic vibrations. The C=N stretching vibration is expected around 1650-1590 cm⁻¹. The ring stretching modes, often coupled, appear in the 1550-1300 cm⁻¹ region. A characteristic ring breathing mode is also anticipated at a lower frequency. thepharmajournal.com

Chloromethyl Group: The CH₂ asymmetric and symmetric stretching vibrations are expected in the 2960-2850 cm⁻¹ range. The CH₂ scissoring (bending) mode typically appears around 1465 cm⁻¹. The C-Cl stretching vibration is found in the 800-600 cm⁻¹ region and can be a useful diagnostic peak.

Application in Reaction Studies:

Both IR and Raman spectroscopy can be employed for real-time monitoring of reactions involving this compound. For instance, in a nucleophilic substitution reaction where the chlorine atom of the chloromethyl group is displaced, the disappearance of the C-Cl stretching band and the appearance of new bands corresponding to the new functional group can be tracked. This allows for the determination of reaction kinetics and endpoints.

The following table summarizes the expected key vibrational frequencies and their assignments for this compound.

Wavenumber (cm⁻¹)Vibrational Mode Assignment
3100 - 3000Aromatic C-H stretching
2960 - 2850CH₂ asymmetric and symmetric stretching
1650 - 1590Oxazole C=N stretching
1600 - 1450Phenyl C=C stretching
1550 - 1300Oxazole ring stretching modes
1465CH₂ scissoring (bending)
1250 - 1000C-F stretching
800 - 600C-Cl stretching

By combining the structural detail from X-ray crystallography with the vibrational information from IR and Raman spectroscopy, a comprehensive understanding of the chemical and physical properties of this compound can be achieved. This knowledge is crucial for its potential development and application in various scientific and industrial fields.

Role As a Key Intermediate in Complex Molecule Synthesis Excluding Final Product Application

Precursor in the Synthesis of Diverse Heterocyclic Frameworks

The structure of 4-(Chloromethyl)-2-(3-fluorophenyl)-1,3-oxazole is particularly well-suited for the construction of elaborate heterocyclic systems. The reactive chloromethyl moiety is an excellent site for introducing new functional groups or for initiating cyclization reactions to build additional rings onto the oxazole (B20620) core. This makes it a foundational component for accessing a broad spectrum of molecular diversity.

One of the most powerful applications of chloromethyl oxazoles is in the synthesis of fused-ring systems through intramolecular cyclization. In these strategies, the chloromethyl group serves as an electrophile that is attacked by a nucleophile tethered to another part of the molecule.

A notable example of this approach is seen in the base-promoted cyclization of molecules where an alkylamine chain is attached to the oxazole ring. The terminal amine acts as the internal nucleophile, attacking the carbon of the chloromethyl group to displace the chloride and form a new carbon-nitrogen bond, thereby closing the ring. This strategy has been successfully employed to create large, fused macrocycles. For instance, the cyclization of an N-Boc-protected ω-aminoalkyl derivative tethered to the 5-position of a 4-(chloromethyl)oxazole (B1368424) led to the formation of 10-, 12-, and 14-membered fused rings. researchgate.net This demonstrates the capacity of the chloromethyl group to participate in ring-forming reactions that are crucial for constructing complex polycyclic architectures.

Table 1: Intramolecular Cyclization for Fused-Ring Synthesis

Precursor Type Reaction Condition Ring Size Formed

Spiro compounds, which feature two rings connected by a single common atom, are important structural motifs in medicinal chemistry and natural products. beilstein-journals.org The electrophilic nature of the chloromethyl group in this compound makes it a potential precursor for spirocycle synthesis. Although direct examples involving this specific oxazole are not extensively documented, the underlying chemical principle is well-established.

In a hypothetical synthetic route, the chloromethyl group could react with a nucleophilic center located on a separate cyclic molecule. For example, reaction with the enolate of a cyclic ketone or a deprotonated amine within a heterocyclic ring could lead to the formation of a spirocyclic system where the oxazole moiety is attached at the spiro center. This approach is a key strategy in building complex three-dimensional structures like spirooxindoles or spiro-oxazolidines. nih.govresearchgate.net The versatility of this reaction would depend on the choice of the cyclic nucleophile and reaction conditions.

Table 2: Potential Strategies for Spiro Compound Synthesis

Cyclic Nucleophile Potential Spirocyclic Product Reaction Type
Cyclic β-keto ester Spiro[oxazole-cycloalkanone] Nucleophilic alkylation
Isatin derivative Spiro[oxazole-oxindole] Nucleophilic alkylation

Building Block for Natural Product Total Synthesis Studies

The 1,3-oxazole ring is a fundamental structural unit in a vast number of natural products, particularly those isolated from marine organisms. nih.govmdpi.com These compounds often exhibit significant biological activities, making their total synthesis a major focus of chemical research. nih.gov this compound represents a valuable synthon for the total synthesis of such molecules.

Table 3: Examples of Natural Product Classes Containing the 2-Aryl-Oxazole Motif

Natural Product Class Origin Structural Feature
Almazoles Marine Sponges 5-(3-indolyl)oxazole scaffold
Diazonamides Marine Ascidians Complex polycyclic structure with oxazole rings

Applications in Retrosynthetic Analysis of Target Molecules

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.orgias.ac.in In this process, this compound is recognized as a key building block, or "synthon," for molecules containing the 2-(3-fluorophenyl)oxazole-4-yl-methyl moiety.

When analyzing a complex target molecule, a synthetic chemist might perform a "disconnection" at a bond connected to the methylene (B1212753) group at the C4 position of the oxazole. This retrosynthetic step identifies the 4-(chloromethyl)oxazole derivative as the corresponding "synthetic equivalent"—the actual reagent used in the forward synthesis. amazonaws.com For example, in the retrosynthesis of the fused macrocycles previously mentioned, a key disconnection is made at the C-N bond that forms the large ring. researchgate.net This reveals a linear precursor containing an amine and a 4-(chloromethyl)oxazole unit, directly pointing to the strategic importance of this intermediate in the synthetic plan. researchgate.net

Table 4: Retrosynthetic Disconnection Approach

Target Structure Moiety Retrosynthetic Disconnection Synthon (Idealized Fragment) Synthetic Equivalent (Reagent)

Development of Novel Synthetic Reagents and Ligands (Non-biological applications)

Beyond its role as a structural building block, this compound holds potential for the development of novel reagents and ligands for applications in areas like catalysis. The oxazole ring itself possesses coordinating atoms—the pyridine-type nitrogen at position 3 and the furan-type oxygen at position 1—that can bind to metal centers.

The true versatility for creating new ligands comes from the ability to modify the chloromethyl group. Through nucleophilic substitution, a variety of donor groups can be introduced. For example, reaction with triphenylphosphine (B44618) would yield a phosphonium (B103445) salt, which could be converted into a phosphine (B1218219) ligand. Similarly, reaction with secondary amines or thiols could introduce additional nitrogen or sulfur donor atoms. This would result in bidentate or even tridentate ligands where the oxazole ring and the functionalized side chain work in concert to coordinate with a metal. Such ligands are foundational in the development of new catalysts for a wide range of chemical transformations. This approach is analogous to the synthesis of pyridyl-oxazole ligands, which are known for their utility in coordination chemistry. nih.gov

Table 5: Potential Ligand Types Derived from this compound

Reactant for Substitution Functional Group Introduced Potential Ligand Type
Triphenylphosphine (PPh₃) -CH₂PPh₂ (after reduction) P,N-bidentate
Diethylamine (HNEt₂) -CH₂NEt₂ N,N-bidentate

Future Research Directions and Emerging Paradigms in 4 Chloromethyl 2 3 Fluorophenyl 1,3 Oxazole Chemistry

Exploration of Unconventional Synthetic Pathways

The synthesis of the oxazole (B20620) core is a well-established field, yet the pursuit of more efficient and sustainable methods continues. For 4-(chloromethyl)-2-(3-fluorophenyl)-1,3-oxazole, future research will likely focus on unconventional synthetic strategies that offer advantages over classical approaches. Microwave-assisted organic synthesis (MAOS), for instance, has been shown to dramatically reduce reaction times and improve yields in the synthesis of other polysubstituted oxazoles nih.gov. The application of microwave irradiation to the key cyclodehydration step in the synthesis of the title compound could lead to a more rapid and energy-efficient process.

Another promising avenue is the development of one-pot, multi-component reactions. These strategies, which combine several reaction steps into a single operation without isolating intermediates, enhance synthetic efficiency by reducing solvent waste and purification efforts. Research into a multi-component reaction that brings together a 3-fluorobenzaldehyde (B1666160) derivative, a source of ammonia, and a chloromethyl-containing building block could represent a significant leap forward.

Methodology Conventional Approach Unconventional Approach Potential Advantages
Energy Input Conventional heating (reflux)Microwave irradiationRapid heating, reduced reaction times, improved yields nih.gov.
Reaction Setup Stepwise synthesis with isolation of intermediatesOne-pot, multi-component reactionsIncreased efficiency, reduced waste, simplified workflow.
Reagents Classical condensing agentsSolid-supported reagents, polymer-assisted synthesisSimplified purification, potential for automation durham.ac.uk.

Investigation of Novel Reactivity Patterns and Unprecedented Transformations

The inherent reactivity of the this compound scaffold, particularly the electrophilic chloromethyl group and the aromatic oxazole ring, provides fertile ground for exploring novel chemical transformations. The chloromethyl moiety is a versatile handle for a wide range of nucleophilic substitution reactions, but future work could delve into less common, metal-catalyzed cross-coupling reactions. For instance, developing protocols for Suzuki or Sonogashira coupling at the chloromethyl position would enable the direct introduction of diverse aryl, heteroaryl, or alkynyl groups, rapidly expanding the accessible chemical space.

Furthermore, the oxazole ring itself can participate in various transformations. While typically stable, its reactivity can be unlocked under specific conditions or through activation. Research into unprecedented cycloaddition reactions, ring-opening transformations, or late-stage C-H functionalization of the oxazole core could reveal novel pathways to complex molecular architectures that are otherwise difficult to access. Investigating the influence of the 3-fluorophenyl substituent on the electronic properties and reactivity of the oxazole ring will be a key aspect of this research.

Integration with Flow Chemistry and Automated Synthesis Methodologies

The transition from traditional batch processing to continuous flow chemistry is a paradigm shift in modern organic synthesis, offering superior control over reaction parameters, enhanced safety, and improved scalability mdpi.comresearchgate.net. The integration of flow chemistry for the synthesis of this compound is a compelling future direction. A continuous flow process could be designed for the key cyclization step, potentially utilizing a packed-bed reactor with an immobilized catalyst or reagent to streamline the synthesis and purification durham.ac.ukbeilstein-journals.org.

Automated synthesis platforms, which combine flow reactors with robotic handling and real-time analytics, could further accelerate research. soci.org. Such a system could be programmed to systematically vary reaction conditions (e.g., temperature, residence time, stoichiometry) to rapidly identify optimal synthetic protocols. Furthermore, an automated platform could be used to generate a library of derivatives by sequentially introducing different nucleophiles to react with the chloromethyl group in a continuous fashion, greatly enhancing the efficiency of lead discovery and optimization efforts.

Parameter Description Potential Implementation Reference
Reactor Type Packed-bed or coil reactorA heated column containing a solid-supported base (e.g., PS-BEMP) to catalyze the intramolecular cyclization. durham.ac.uk
Solvent High-boiling point aprotic solventDimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). beilstein-journals.org
Temperature Optimized for reaction kineticsScreening temperatures from 100°C to 200°C for optimal conversion. soci.org
Residence Time Time spent in the heated reactor zoneControlled by flow rate, potentially in the range of 10-30 minutes. durham.ac.ukbeilstein-journals.org
Downstream Processing In-line purificationIntegration of solid-phase scavenger cartridges or liquid-liquid extraction units to remove byproducts and unreacted starting materials. beilstein-journals.org

Development of Catalytic Systems for Efficient and Selective Transformations

Catalysis is central to modern, sustainable chemistry. Future research on this compound will undoubtedly focus on the development of novel catalytic systems to mediate its synthesis and subsequent functionalization with high efficiency and selectivity. For the synthesis itself, exploring new transition-metal or organocatalytic systems for the cyclodehydration reaction could lead to milder reaction conditions and broader substrate scope.

For the transformation of the final compound, catalysis offers immense potential. The development of photocatalytic systems, for example, could enable novel C-H functionalization reactions on the phenyl ring or even the oxazole core under mild conditions. Moreover, designing specific catalysts for asymmetric transformations of derivatives of this compound would be a significant advance, allowing for the stereocontrolled synthesis of chiral molecules, which is of paramount importance in medicinal chemistry. Copper-catalyzed multicomponent reactions have proven effective for creating other complex heterocyclic scaffolds and could be adapted for novel transformations involving the oxazole product nih.gov.

Synergistic Approaches Combining Experimental and Computational Methods

The synergy between experimental synthesis and computational chemistry offers a powerful approach to understanding and predicting chemical behavior. For this compound, computational methods can provide invaluable insights that guide experimental work. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the molecule's electronic structure, elucidate reaction mechanisms, and rationalize observed reactivity patterns.

For instance, computational modeling can help predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions. It can also be used to screen virtual libraries of potential catalysts, identifying promising candidates for experimental validation. In the context of drug discovery, molecular docking and quantitative structure-activity relationship (QSAR) studies can predict the binding affinity of derivatives with biological targets, thereby prioritizing the synthesis of the most promising compounds nih.gov. This iterative cycle of computational prediction and experimental validation will accelerate the discovery of new transformations and applications for this oxazole scaffold.

Methodology Computational Application Experimental Application
Reaction Design DFT calculations to model transition states and predict reaction barriers.Synthesis of target molecules using computationally optimized conditions.
Reactivity Prediction Calculation of molecular orbital energies (HOMO/LUMO) and electrostatic potential maps to identify reactive sites.Performing targeted reactions (e.g., nucleophilic substitution at the chloromethyl group) to validate predictions.
Spectroscopic Analysis Prediction of NMR and IR spectra to aid in structural confirmation.Characterization of synthesized compounds using NMR, IR, and mass spectrometry.
Biological Evaluation Molecular docking simulations to predict binding modes and affinities with protein targets nih.gov.In vitro biological assays to measure the activity of synthesized compounds.

Q & A

Q. What are the key synthetic routes for 4-(chloromethyl)-2-(3-fluorophenyl)-1,3-oxazole, and how do reaction conditions influence yield?

The compound can be synthesized via cyclization of precursor aldehydes or through chloromethylation of pre-formed oxazole derivatives. A common method involves reacting oxazole derivatives with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of Lewis acids like ZnCl₂ . Optimizing stoichiometry (e.g., 1:1.2 molar ratio of oxazole to chloromethylating agent) and temperature (60–80°C) improves yields (>70%). Side reactions, such as over-chlorination, are minimized by controlling reaction time (<6 hours) .

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation requires a combination of:

  • NMR spectroscopy : Distinct ¹H NMR signals for the chloromethyl group (δ ~4.5–5.0 ppm, singlet) and fluorophenyl protons (δ ~7.2–7.8 ppm, multiplet) .
  • Mass spectrometry : Molecular ion peak matching the theoretical molecular weight (C₁₀H₇ClFNO₃: 243.6 g/mol) with fragmentation patterns consistent with the oxazole ring .
  • X-ray crystallography (if crystalline): Bond lengths (e.g., C-Cl: ~1.76 Å) and dihedral angles confirm stereoelectronic effects of the 3-fluorophenyl substituent .

Q. What are the recommended purity assessment protocols for this compound?

Purity is assessed via:

  • HPLC : Reverse-phase C18 column, acetonitrile/water gradient (70:30 to 90:10), retention time comparison against standards .
  • Elemental analysis : Deviation <0.3% for C, H, N, Cl, and F content .
  • Melting point : Consistency with literature values (e.g., 49–50°C for analogous 4-(chloromethyl)-2-phenyl-1,3-thiazole ).

Advanced Research Questions

Q. How does the 3-fluorophenyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing fluorine atom at the meta position enhances the electrophilicity of the chloromethyl group, accelerating SN2 reactions with nucleophiles (e.g., amines, thiols). Kinetic studies show a 30–50% increase in reaction rate compared to non-fluorinated analogs . Computational modeling (DFT) reveals reduced LUMO energy (-1.8 eV) at the chloromethyl carbon, favoring nucleophilic attack .

Q. What strategies resolve contradictions in reported biological activity data for oxazole derivatives?

Discrepancies in antimicrobial or cytotoxic activity may arise from:

  • Assay variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion ).
  • Structural analogs : Compare substituent effects; e.g., replacing the 3-fluorophenyl group with 4-chlorophenyl reduces antifungal activity by 40% .
  • Metabolic stability : Assess degradation products via LC-MS in simulated physiological conditions .

Q. How can molecular docking elucidate the mechanism of action for this compound’s antimicrobial activity?

Docking studies using bacterial targets (e.g., E. coli DNA gyrase, PDB ID: 1KZN) reveal:

  • The chloromethyl group forms hydrophobic interactions with Val167 and Ala63.
  • The 3-fluorophenyl moiety engages in π-π stacking with Phe88, stabilizing the enzyme-inhibitor complex .
  • Binding energy (ΔG ~-8.2 kcal/mol) correlates with experimental MIC values (8–16 µg/mL) .

Q. What synthetic modifications enhance the compound’s stability under physiological conditions?

  • Prodrug strategies : Replace the chloromethyl group with a methoxymethyl moiety, which hydrolyzes in vivo to release the active form .
  • Coordination complexes : Chelate with transition metals (e.g., Cu²⁺) to reduce hydrolysis rates by 60% in PBS (pH 7.4) .

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Reactant of Route 1
4-(Chloromethyl)-2-(3-fluorophenyl)-1,3-oxazole
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Reactant of Route 2
4-(Chloromethyl)-2-(3-fluorophenyl)-1,3-oxazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.